molecular formula C9H15NO B3058225 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile CAS No. 88485-80-7

2-Ethyl-4,4-dimethyl-3-oxopentanenitrile

Cat. No. B3058225
CAS RN: 88485-80-7
M. Wt: 153.22 g/mol
InChI Key: IFRCIPCFEYIYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4,4-dimethyl-3-oxopentanenitrile , also known as pivaloylacetonitrile , is a chemical compound with the molecular formula C7H11NO . It possesses an active methylene group and appears as a colorless liquid with an odor reminiscent of ketones or acetone, albeit more potent .


Synthesis Analysis

The synthesis of pivaloylacetonitrile involves the reaction between pivalic acid and acetonitrile . The resulting compound exhibits interesting reactivity due to its functional groups .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile consists of a pentanenitrile backbone with two methyl groups at the 4,4-positions and an ethyl group at the 2-position . The presence of the nitrile (CN) group makes it an intriguing compound for various applications .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 125-126°C at 22 mmHg .
  • Melting Point : Around 66-69°C .

Safety And Hazards

  • Environmental Impact : Control environmental exposure .

properties

IUPAC Name

2-ethyl-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-5-7(6-10)8(11)9(2,3)4/h7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRCIPCFEYIYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603002
Record name 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4,4-dimethyl-3-oxopentanenitrile

CAS RN

88485-80-7
Record name 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88485-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
Reactant of Route 3
Reactant of Route 3
2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
Reactant of Route 4
Reactant of Route 4
2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
Reactant of Route 5
Reactant of Route 5
2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
Reactant of Route 6
Reactant of Route 6
2-Ethyl-4,4-dimethyl-3-oxopentanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.